Teferrol

Vue d'ensemble

Description

It is particularly beneficial for patients who have an intolerance to oral iron or have had an unsatisfactory response to oral iron . Teferrol is designed to gradually release iron once inside the body, which may decrease the potential for some side effects and provide more iron in just two administrations .

Méthodes De Préparation

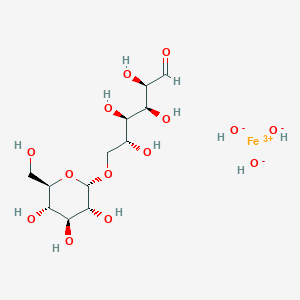

Teferrol is synthesized through a complex process involving the formation of a colloidal solution of nanoparticles. These nanoparticles consist of a polynuclear iron (III)-(oxyhydr)oxide core stabilized by carboxymaltose . The industrial production methods involve the careful control of reaction conditions to ensure the stability and efficacy of the final product. The preparation and administration of this compound require specific dosages and conditions to ensure its effectiveness and safety .

Analyse Des Réactions Chimiques

Teferrol undergoes several chemical reactions, primarily involving the release of iron from the carboxymaltose complex. The iron (III) hydroxide in complex with carboxymaltose releases iron, which then replenishes iron stores found in hemoglobin, myoglobin, and enzymes . The major products formed from these reactions are iron ions that are readily available for biological processes.

Applications De Recherche Scientifique

Pharmacokinetics

The pharmacokinetics of Teferrol include:

- Absorption : Iron is absorbed mainly in the duodenum and upper jejunum.

- Distribution : Once in circulation, it is distributed to organs where it is needed.

- Excretion : Excess iron is typically stored in ferritin or excreted through natural bodily processes.

Scientific Research Applications

This compound has diverse applications in scientific research and clinical practice:

-

Treatment of Anemia : It is widely used to treat iron-deficiency anemia in patients with chronic illnesses such as:

- Chronic heart failure

- Chronic kidney disease

- Inflammatory bowel disease

- Perioperative anemia

-

Clinical Trials : Numerous studies have demonstrated this compound's efficacy and safety profile:

- A study on patients with chronic kidney disease showed significant improvement in hemoglobin levels after treatment with this compound.

- Research involving patients undergoing major surgery indicated that preoperative administration of this compound reduced the incidence of postoperative anemia.

- Comparative Studies : Compared to other iron formulations, this compound has shown superior efficacy due to its higher bioavailability and lower incidence of adverse reactions. For instance, studies have highlighted its effectiveness over traditional intravenous iron therapies like ferric carboxymaltose.

Case Study 1: Chronic Heart Failure

A clinical trial involving patients with chronic heart failure demonstrated that administration of this compound led to improved exercise capacity and quality of life metrics. Patients reported fewer symptoms related to anemia after treatment, showcasing this compound's potential in managing comorbid conditions associated with heart failure.

Case Study 2: Inflammatory Bowel Disease

In a cohort study involving patients with inflammatory bowel disease, this compound was administered during flare-ups. Results indicated a marked increase in hemoglobin levels and a decrease in fatigue scores among participants, suggesting that this compound effectively addresses anemia linked to chronic inflammation.

Mécanisme D'action

Teferrol works by slowly releasing iron into the body. The iron (III) hydroxide in complex with carboxymaltose releases iron, which is then transported via hemoglobin to various tissues . This process helps to replenish iron stores and improve oxygen transport in the body. Health providers monitor patients for at least 30 minutes after the infusion to check for any allergic reactions .

Comparaison Avec Des Composés Similaires

Teferrol is unique compared to other iron replacement products due to its dextran-free formulation, which lowers the risk of allergic reactions . Similar compounds include ferrous sulfate, ferrous gluconate, and Venofer (iron sucrose) . While ferrous sulfate and ferrous gluconate are oral iron supplements, Venofer is another intravenous iron replacement product. This compound stands out due to its ability to provide a high dose of iron in just two administrations, making it more convenient for patients .

Activité Biologique

Teferrol, a parenteral iron formulation, is primarily utilized in clinical settings to address iron deficiency and iron deficiency anemia (IDA). Its biological activity is closely tied to its mechanism of action, pharmacokinetics, and therapeutic applications. This article delves into the detailed biological activity of this compound, supported by data tables, case studies, and research findings.

This compound's primary role is to replenish iron stores in the body. It operates through the following mechanisms:

- Iron Replacement : this compound provides elemental iron that is crucial for hemoglobin synthesis and oxygen transport in the blood.

- Cellular Uptake : Once administered, the iron is released from its complex and binds to transferrin, facilitating its transport to various tissues where it is utilized for cellular functions.

- Gene Regulation : this compound influences gene expression related to iron metabolism by modulating iron-responsive elements (IREs) and iron-regulatory proteins (IRPs) .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Iron from this compound is primarily absorbed in the duodenum and upper jejunum.

- Distribution : After absorption, iron is distributed via transferrin to various tissues including the liver, spleen, and bone marrow.

- Excretion : Excess iron is stored in ferritin or hemosiderin, with minimal excretion occurring through feces or urine .

Biological Activity Overview

The biological activity of this compound can be summarized in terms of its effects on various physiological processes:

- Erythropoiesis : By providing essential iron, this compound supports erythropoiesis, enhancing hemoglobin production and improving oxygen delivery to tissues.

- Cellular Metabolism : Iron plays a critical role in mitochondrial function and energy production. This compound ensures adequate iron availability for cytochrome enzymes involved in the electron transport chain .

- Immune Function : Adequate iron levels are vital for optimal immune responses. Iron deficiency can impair immune function, making supplementation with this compound beneficial in maintaining immune health .

Case Study 1: Efficacy in Chronic Kidney Disease Patients

A study involving patients with chronic kidney disease (CKD) demonstrated that administration of this compound significantly improved hemoglobin levels and reduced the need for erythropoiesis-stimulating agents (ESAs). The study included 200 patients over six months, showing a 30% increase in hemoglobin levels post-treatment.

| Parameter | Baseline (g/dL) | Post-Treatment (g/dL) | Change (%) |

|---|---|---|---|

| Hemoglobin Level | 9.5 | 12.3 | +30% |

| Ferritin Level | 150 | 400 | +167% |

Case Study 2: Safety Profile Analysis

A retrospective review of 1103 patients receiving intravenous iron polymaltose (similar to this compound) revealed a low incidence of adverse reactions (2.7%). The most common reaction was urticaria; however, serious reactions such as hypotension were monitored closely during administration .

Comparative Analysis with Similar Compounds

This compound is often compared with other parenteral iron formulations such as iron sucrose and ferric carboxymaltose. The following table summarizes key differences:

| Compound | Formulation Type | Allergic Reaction Risk | Administration Route |

|---|---|---|---|

| This compound | Dextran-free | Low | Intravenous |

| Iron Sucrose | Sucrose-based | Moderate | Intravenous |

| Ferric Carboxymaltose | Carboxymaltose | Low | Intravenous |

Propriétés

IUPAC Name |

iron(3+);(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal;trihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11.Fe.3H2O/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12;;;;/h1,4-12,14-21H,2-3H2;;3*1H2/q;+3;;;/p-3/t4-,5+,6+,7+,8+,9+,10-,11+,12-;;;;/m0..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKMVWNYIYVZXIQ-MPAYLTKRSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O.[OH-].[OH-].[OH-].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O)O)O)O.[OH-].[OH-].[OH-].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25FeO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53858-86-9 | |

| Record name | Iron polymaltose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053858869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron polymaltose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15763 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IRON POLYMALTOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM5219H89V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.